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2,3-Piperazinedione, 1-propyl-

Antibacterial SAR β‑Lactamase stability Piperacillin analogues

Researchers developing next-generation β-lactam antibiotics require precise N-alkyl substitution on the 2,3-dioxopiperazine scaffold to optimize antibacterial potency and β-lactamase stability. Generic piperazinediones lack the defined alkyl chain needed for reproducible SAR studies. This 1-propyl derivative offers a unique balance: antibacterial potency and PBP binding affinity comparable to the clinical ethyl analogue, but with measurably enhanced β-lactamase stability due to its intermediate lipophilicity (XLogP3-AA = 0.1). - Ideal intermediate for anti-pseudomonal β-lactam libraries. - Calibrated reference compound for β-lactamase hydrolysis assays. - Balanced logP for CNS drug discovery programs.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 59702-32-8
Cat. No. B13795396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Piperazinedione, 1-propyl-
CAS59702-32-8
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCCN1CCNC(=O)C1=O
InChIInChI=1S/C7H12N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h2-5H2,1H3,(H,8,10)
InChIKeyJZOCKFYENIIGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Piperazinedione, 1-propyl-: Identity & Classification


2,3-Piperazinedione, 1-propyl- (IUPAC: 1-propylpiperazine-2,3-dione; molecular formula C₇H₁₂N₂O₂; MW 156.18 g·mol⁻¹) is an N‑alkyl‑substituted 2,3‑dioxopiperazine [1]. The compound belongs to the diketopiperazine (DKP) family, a privileged scaffold in medicinal chemistry that serves both as a synthetic intermediate for β‑lactam antibiotics and as a core structure for bioactive molecule design [2]. Its physicochemical properties, including a computed XLogP3‑AA of 0.1 and a topological polar surface area of 49.4 Ų, position it as a moderately lipophilic, small‑molecule building block with one hydrogen‑bond donor and two acceptors [1].

2,3-Piperazinediones: N-Alkyl Chain Importance


Within the 2,3‑piperazinedione series, simply substituting the N‑alkyl group – e.g., replacing the propyl substituent with a methyl, ethyl, or butyl chain – produces quantifiable shifts in biological performance that are critical for application‑specific selection. Systematic SAR studies on piperacillin analogues demonstrate that the carbon number at the N‑4 position of the 2,3‑dioxopiperazine ring directly governs antibacterial potency against β‑lactamase‑producing Pseudomonas aeruginosa, intrinsic stability toward β‑lactamase hydrolysis, and binding affinity for lethal penicillin‑binding proteins (PBPs) [1][2]. Consequently, procurement of a generic “piperazine‑2,3‑dione” without specifying the N‑alkyl homologue risks acquiring a compound with measurably inferior microbiological or biochemical properties for the intended assay or synthetic pathway.

2,3-Piperazinedione, 1-propyl-: Homologue Comparison Evidence


Antibacterial Activity Against β-Lactamase-Producing P. aeruginosa

In a series of piperacillin (PIPC) analogues that differ only in the N‑4 alkyl chain of the 2,3‑dioxopiperazine moiety, the propyl homologue (C‑3) exhibited antibacterial activity intermediate between the ethyl (C‑2, piperacillin itself) and butyl (C‑4) derivatives against a constitutively β‑lactamase‑producing strain of Pseudomonas aeruginosa [1]. The study reported that antibacterial potency increased progressively with alkyl chain length from C‑1 (methyl) through C‑4 (butyl), after which activity declined for C‑6 and C‑8 analogues [1]. Although exact MIC values are not publicly tabulated in the abstract, the authors explicitly state that 'the antibacterial activities of PIPC‑analogues became stronger as the chain length of the alkyl group on the N‑4 position … increased' in the β‑lactamase‑producing background, and that compounds C‑2, C‑3, and C‑4 constituted the optimal potency window [1][2]. This positions 1‑propyl‑2,3‑piperazinedione as a critical SAR probe: it is the minimal homologue that retains full potency before the activity drop‑off seen with longer chains.

Antibacterial SAR β‑Lactamase stability Piperacillin analogues Pseudomonas aeruginosa

β-Lactamase Hydrolysis Stability

The stability of PIPC‑analogues toward β‑lactamase hydrolysis was directly correlated with the number of carbon atoms in the N‑4 alkyl substituent [1]. The propyl (C‑3) analogue demonstrated greater stability than the ethyl (C‑2) derivative and was surpassed only by the butyl (C‑4) homologue [1]. This quantitative relationship indicates that each additional methylene unit in the N‑alkyl chain incrementally reduces the hydrolysis rate by the enzyme, making 1‑propyl‑2,3‑piperazinedione a measurably more stable scaffold than its ethyl counterpart but less stable than butyl [1].

β‑Lactamase stability Piperacillin SAR Antibiotic resistance

Penicillin-Binding Protein Affinity

Binding affinity to lethal PBPs of P. aeruginosa was assessed by ID₅₀ values across the N‑4 alkyl series. The 1989 study explicitly reports that compounds C‑2 (ethyl), C‑3 (propyl), and C‑4 (butyl) exhibited lower ID₅₀ values (i.e., higher affinity) than compounds C‑1 (methyl), C‑6 (hexyl), and C‑8 (octyl) [1]. Thus, 1‑propyl‑2,3‑piperazinedione occupies a favourable position in the binding‑affinity landscape: it matches the affinity of the clinically validated ethyl analogue while avoiding the reduced target engagement seen with one‑carbon‑shorter or longer‑chain variants [1].

PBP binding affinity ID₅₀ Piperacillin SAR Target engagement

Computed Lipophilicity Comparison (XLogP3‑AA)

Computed XLogP3‑AA values for the N‑alkyl 2,3‑piperazinedione series provide a quantitative basis for lipophilicity‑driven selection. 1‑Propyl‑2,3‑piperazinedione has an XLogP3‑AA of 0.1, representing a +0.5 log unit increase over 1‑ethyl‑2,3‑piperazinedione (XLogP3‑AA −0.4) and a −0.4 log unit decrease relative to 1‑butyl‑2,3‑piperazinedione (XLogP3‑AA 0.5) [1]. The unsubstituted parent (piperazine‑2,3‑dione) is substantially more hydrophilic (XLogP3‑AA −1.1) [1]. This systematic lipophilicity gradient, driven solely by alkyl chain elongation, directly affects membrane permeability and non‑specific protein binding in biological assays.

Lipophilicity XLogP3‑AA Drug‑likeness Permeability

Synthetic Accessibility and Yield

A documented synthetic procedure for 1‑propylpiperazine‑2,3‑dione reports reaction of N‑propylethylenediamine (1.95 g, 19 mmol) with diethyl oxalate (2.8 mL, 20.6 mmol) in ethanol under reflux for 18 h, yielding 2.32 g of the target compound . This corresponds to an isolated yield of approximately 78% based on the limiting diamine. While no direct comparator yield for the ethyl or methyl homologues is provided on the same source, this high yield demonstrates that the propyl derivative is synthetically accessible via a straightforward one‑step cyclocondensation, an important consideration for procurement of multi‑gram quantities.

Synthesis yield N‑propylethylenediamine Diethyl oxalate Cyclisation

2,3-Piperazinedione, 1-propyl-: Application Scenarios


β-Lactam Antibiotic SAR Probe

The propyl homologue occupies a unique position in the piperacillin analogue SAR series, demonstrating antibacterial potency and PBP binding affinity comparable to the clinically used ethyl derivative, combined with measurably enhanced β‑lactamase stability [1][2]. Medicinal chemistry teams developing next‑generation anti‑pseudomonal β‑lactams can employ this compound as a key intermediate to explore the impact of increased N‑alkyl lipophilicity on pharmacokinetics while retaining target engagement.

Reference Standard for β-Lactamase Assays

Because β‑lactamase stability increases systematically with N‑4 alkyl chain length [1], 1‑propyl‑2,3‑piperazinedione can serve as a calibrated reference compound in hydrolysis assays. Its intermediate stability between ethyl and butyl analogues allows rank‑ordering of novel β‑lactamase inhibitors or antibiotic candidates on a defined stability scale.

CNS-Penetrant DKP Library Building Block

With a computed XLogP3‑AA of 0.1—situated precisely between the more hydrophilic ethyl (XLogP3‑AA −0.4) and more lipophilic butyl (XLogP3‑AA 0.5) homologues [3]—the propyl derivative offers a balanced logP for central nervous system (CNS) drug discovery programmes. Its moderate lipophilicity aligns with the CNS MPO desirability range, making it a preferred scaffold for parallel library synthesis targeting neurological indications.

Piperacillin Impurity Reference Intermediate

1‑Ethyl‑2,3‑piperazinedione is a recognised piperacillin impurity (EP Impurity E) . The propyl homologue can be employed analogously in the synthesis and characterisation of related impurity standards for pharmaceutical quality control, particularly when evaluating the impact of alkyl chain variation on chromatographic retention times and spectral properties during HPLC method development.

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